Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate
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Overview
Description
Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate is an organic compound with the molecular formula C26H31O7P It is a phosphate ester that features a complex structure with multiple functional groups, including hydroxyl, methyl, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of dibenzyl phosphate with a suitable dihydroxy compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The process conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl phosphate: A simpler phosphate ester with similar reactivity but lacking the additional functional groups.
Phenylmethoxybutyl phosphate: A related compound with a different substitution pattern on the butyl chain.
Uniqueness
Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H31O7P |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate |
InChI |
InChI=1S/C26H31O7P/c1-26(28,21-30-17-22-11-5-2-6-12-22)25(27)20-33-34(29,31-18-23-13-7-3-8-14-23)32-19-24-15-9-4-10-16-24/h2-16,25,27-28H,17-21H2,1H3 |
InChI Key |
BCLRWWIOYQIQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)(C(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O |
Origin of Product |
United States |
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